molecular formula C5H10ClF2NS B6224246 3-[(2,2-difluoroethyl)sulfanyl]azetidine hydrochloride CAS No. 2763759-45-9

3-[(2,2-difluoroethyl)sulfanyl]azetidine hydrochloride

Cat. No.: B6224246
CAS No.: 2763759-45-9
M. Wt: 189.7
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[(2,2-difluoroethyl)sulfanyl]azetidine hydrochloride is a chemical compound with the molecular formula C5H10ClF2NS It is characterized by the presence of an azetidine ring substituted with a 2,2-difluoroethyl sulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2,2-difluoroethyl)sulfanyl]azetidine hydrochloride typically involves the reaction of azetidine with 2,2-difluoroethyl sulfide under specific conditions. The reaction is usually carried out in the presence of a suitable base and solvent to facilitate the formation of the desired product. The hydrochloride salt is then formed by treating the product with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its hydrochloride form.

Chemical Reactions Analysis

Types of Reactions

3-[(2,2-difluoroethyl)sulfanyl]azetidine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol or sulfide derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the azetidine ring or the difluoroethyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol or sulfide derivatives.

    Substitution: Various substituted azetidine derivatives.

Scientific Research Applications

3-[(2,2-difluoroethyl)sulfanyl]azetidine hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-[(2,2-difluoroethyl)sulfanyl]azetidine hydrochloride involves its interaction with specific molecular targets. The difluoroethyl group can enhance the compound’s stability and reactivity, allowing it to participate in various biochemical pathways. The azetidine ring may interact with enzymes or receptors, modulating their activity and leading to specific biological effects.

Comparison with Similar Compounds

Similar Compounds

    2,2-difluoroethyl trifluoromethanesulfonate: Another compound with a difluoroethyl group, used in different chemical reactions.

    3-[(2,2,2-trifluoroethyl)sulfanyl]azetidine hydrochloride: Similar structure but with a trifluoroethyl group, which may exhibit different reactivity and properties.

Uniqueness

3-[(2,2-difluoroethyl)sulfanyl]azetidine hydrochloride is unique due to its specific combination of the azetidine ring and the difluoroethyl sulfanyl group. This combination imparts distinct chemical and biological properties, making it valuable for various research applications.

Properties

CAS No.

2763759-45-9

Molecular Formula

C5H10ClF2NS

Molecular Weight

189.7

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.